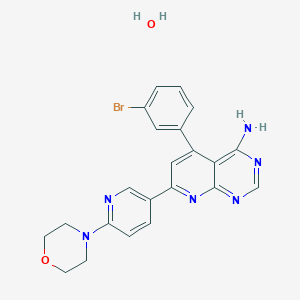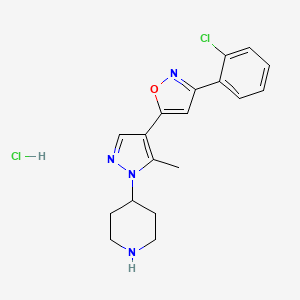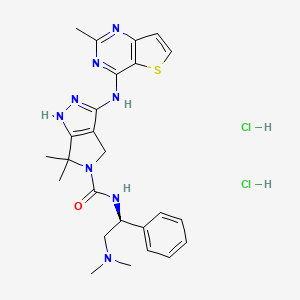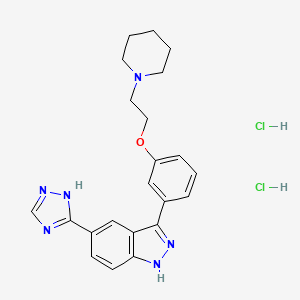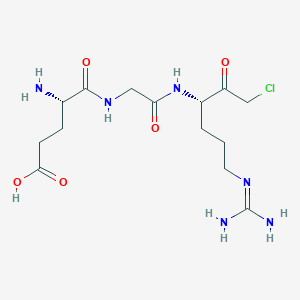
H-Glu-Gly-Arg-chloromethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glu-Gly-Arg-chloromethylketone is a tripeptide composed of L-glutamic acid, glycine and L-arginine joined in sequence by peptide linkages and in which the carboxy terminus is substituted by a chloroacetyl group. It is a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA) and factor Xa. It has a role as an EC 3.4.21.6 (coagulation factor Xa) inhibitor. It is a tripeptide and an organochlorine compound. It derives from a L-glutamic acid, a glycine and a L-arginine.
Aplicaciones Científicas De Investigación
Affinity Labeling of Factor Xa
H-Glu-Gly-Arg-chloromethylketone, as part of the arginine chloromethyl ketones group, has been studied for its ability to selectively label factor Xa. This application is notable in the context of blood coagulation, particularly the prothrombin to thrombin conversion. Studies have shown that certain derivatives, like DNS-Glu-Gly-ArgCH2C1, effectively inactivate factor Xa, providing insights into the mechanisms of blood clotting and potential therapeutic interventions (Kettner & Shaw, 1981).
Analysis of Histone Structures
Research into the amino acid sequences of histones, such as those from the sea urchin Parechinus angulosus, has incorporated the study of H-Glu-Gly-Arg-chloromethylketone-related sequences. Understanding these sequences contributes to our knowledge of DNA packaging and gene regulation (Strickland et al., 1978).
Interaction with Urokinase
The reactivity of H-Glu-Gly-Arg-chloromethylketone with urokinase, a significant enzyme in the fibrinolysis system, has been studied. This research is vital in understanding the regulation of urokinase activity, which plays a role in processes like wound healing and cancer metastasis (Kettner & Shaw, 1979).
Development of Novel Fluorogenic Substrates
In the field of analytical biochemistry, H-Glu-Gly-Arg-chloromethylketone has been part of the development of novel fluorogenic substrates for enzymes like blood coagulation factor XIII. These studies are crucial for designing more efficient diagnostic tools and therapeutic strategies (Hardes et al., 2013).
Propiedades
Nombre del producto |
H-Glu-Gly-Arg-chloromethylketone |
|---|---|
Fórmula molecular |
C14H25ClN6O5.2HCl |
Peso molecular |
465.76 |
Nombre IUPAC |
(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)21-11(23)7-20-13(26)8(16)3-4-12(24)25/h8-9H,1-7,16H2,(H,20,26)(H,21,23)(H,24,25)(H4,17,18,19)/t8-,9-/m0/s1 |
SMILES |
C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N |
Sinónimos |
(S)-4-amino-5-((2-(((S)-1-chloro-6-((diaminomethylene)amino)-2-oxohexan-3-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





